(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone is an organic compound that features a furan ring substituted with bromine and chlorine atoms, and a piperidine ring attached via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Halogenation: The furan ring is then subjected to halogenation reactions to introduce bromine and chlorine atoms at the 4 and 5 positions, respectively. This can be achieved using reagents such as bromine and chlorine gas or their respective halogenating agents.
Attachment of the piperidine ring: The final step involves the formation of the methanone linkage between the furan ring and the piperidine ring. This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced to the halogenated furan ring in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the methanone group to an alcohol.
Substitution: The halogen atoms on the furan ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.
Scientific Research Applications
(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a therapeutic agent.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-5-chlorofuran-2-yl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
(4-Bromo-5-chlorofuran-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(4-Bromo-5-chlorofuran-2-yl)(azepan-1-yl)methanone: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
(4-Bromo-5-chlorofuran-2-yl)(piperidin-1-yl)methanone is unique due to the specific combination of the furan ring with bromine and chlorine substitutions and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrClNO2 |
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Molecular Weight |
292.55 g/mol |
IUPAC Name |
(4-bromo-5-chlorofuran-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H11BrClNO2/c11-7-6-8(15-9(7)12)10(14)13-4-2-1-3-5-13/h6H,1-5H2 |
InChI Key |
KPWINBDEEMMBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br |
Origin of Product |
United States |
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